molecular formula C9H14O2S2 B061440 1-Propene, 1,3-bis(2-propenylsulfinyl)- CAS No. 169132-68-7

1-Propene, 1,3-bis(2-propenylsulfinyl)-

Cat. No. B061440
CAS RN: 169132-68-7
M. Wt: 218.3 g/mol
InChI Key: WKVIKFWWTZLJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propene, 1,3-bis(2-propenylsulfinyl)-, also known as allicin, is a sulfur-containing compound found in garlic. It is known for its antimicrobial, antioxidant, and anti-inflammatory properties. Allicin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and infectious diseases.

Mechanism of Action

The mechanism of action of 1-Propene, 1,3-bis(2-propenylsulfinyl)- is complex and not fully understood. It is believed that 1-Propene, 1,3-bis(2-propenylsulfinyl)- exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting the membrane integrity of microorganisms. Allicin also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 1-Propene, 1,3-bis(2-propenylsulfinyl)- has been found to modulate various signaling pathways involved in inflammation and cell proliferation, which may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
Allicin has been found to have a wide range of biochemical and physiological effects. Studies have shown that 1-Propene, 1,3-bis(2-propenylsulfinyl)- can lower blood pressure, reduce cholesterol levels, and improve blood flow, which may be beneficial in the prevention and treatment of cardiovascular disease. Allicin has also been found to have anticancer properties, as it can inhibit the growth and proliferation of cancer cells. Additionally, 1-Propene, 1,3-bis(2-propenylsulfinyl)- has been found to modulate the immune system, which may be beneficial in the prevention and treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

Allicin has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, 1-Propene, 1,3-bis(2-propenylsulfinyl)- has a wide range of potential therapeutic applications, making it a versatile tool for studying various diseases and conditions.
However, there are also limitations to using 1-Propene, 1,3-bis(2-propenylsulfinyl)- in lab experiments. The stability of 1-Propene, 1,3-bis(2-propenylsulfinyl)- is a major concern, as it is highly reactive and can degrade quickly. This can make it difficult to accurately measure 1-Propene, 1,3-bis(2-propenylsulfinyl)- concentrations and ensure consistent results. Additionally, the variability in the composition of garlic extracts can make it difficult to standardize experiments and compare results across studies.

Future Directions

There are several potential future directions for research on 1-Propene, 1,3-bis(2-propenylsulfinyl)-. One area of interest is the development of 1-Propene, 1,3-bis(2-propenylsulfinyl)--based therapies for the prevention and treatment of infectious diseases, such as antibiotic-resistant infections. Another area of interest is the potential use of 1-Propene, 1,3-bis(2-propenylsulfinyl)- as a chemopreventive agent in cancer therapy. Additionally, further research is needed to better understand the mechanism of action of 1-Propene, 1,3-bis(2-propenylsulfinyl)- and its potential therapeutic applications in various diseases and conditions.

Synthesis Methods

Allicin can be synthesized by crushing fresh garlic or by extracting it from garlic powder. The synthesis of 1-Propene, 1,3-bis(2-propenylsulfinyl)- involves the enzymatic reaction of alliin, a sulfur-containing amino acid, with the enzyme alliinase, which is present in garlic. This reaction results in the formation of 1-Propene, 1,3-bis(2-propenylsulfinyl)-, which is responsible for the characteristic odor and taste of garlic.

Scientific Research Applications

Allicin has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 1-Propene, 1,3-bis(2-propenylsulfinyl)- exhibits antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the prevention and treatment of cardiovascular disease, cancer, and other chronic diseases.

properties

CAS RN

169132-68-7

Product Name

1-Propene, 1,3-bis(2-propenylsulfinyl)-

Molecular Formula

C9H14O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

(E)-1,3-bis(prop-2-enylsulfinyl)prop-1-ene

InChI

InChI=1S/C9H14O2S2/c1-3-6-12(10)8-5-9-13(11)7-4-2/h3-5,8H,1-2,6-7,9H2/b8-5+

InChI Key

WKVIKFWWTZLJCQ-UHFFFAOYSA-N

Isomeric SMILES

C=CCS(=O)C/C=C/S(=O)CC=C

SMILES

C=CCS(=O)CC=CS(=O)CC=C

Canonical SMILES

C=CCS(=O)CC=CS(=O)CC=C

synonyms

1-Propene, 1,3-bis(2-propenylsulfinyl)-

Origin of Product

United States

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